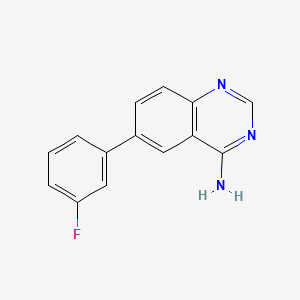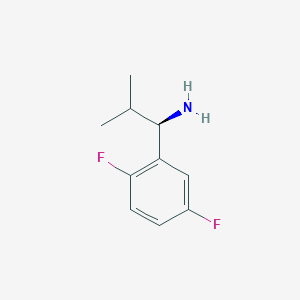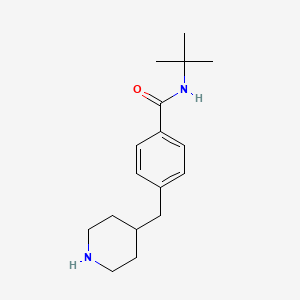
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a piperidin-4-ylmethyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with tert-butylamine under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction.
Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group is introduced by reacting the benzamide core with piperidine-4-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. This step is typically performed in an organic solvent, such as tetrahydrofuran or methanol, at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR, MS) and chromatographic techniques (HPLC) to ensure its purity and identity.
化学反応の分析
Types of Reactions
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
科学的研究の応用
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-tert-butyl-4-methylbenzamide: Similar structure but lacks the piperidin-4-ylmethyl group.
N-tert-butyl-4-(piperidin-4-yl)benzamide: Similar structure but lacks the methyl group on the piperidine ring.
N-tert-butyl-4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar structure but contains a piperazine ring instead of a benzamide moiety.
Uniqueness
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide is unique due to the presence of both the tert-butyl group and the piperidin-4-ylmethyl group attached to the benzamide core. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
特性
CAS番号 |
759448-24-3 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC名 |
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)19-16(20)15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20) |
InChIキー |
NCEPWLBFHHEHMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


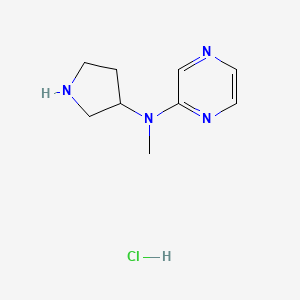
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
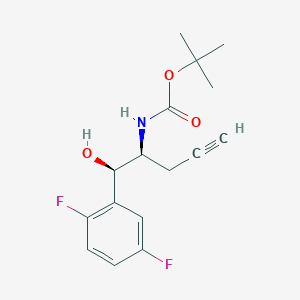
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
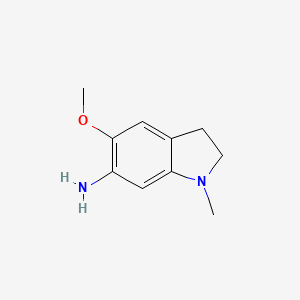
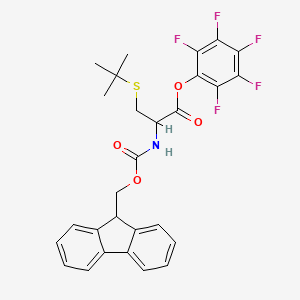
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
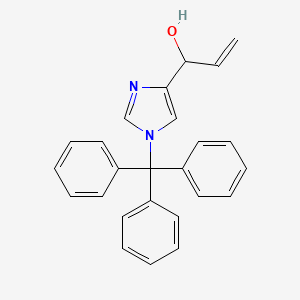
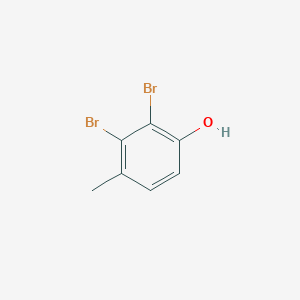
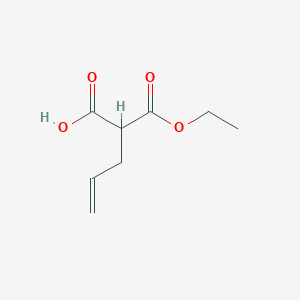
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
